A Comprehensive Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
A Comprehensive Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Abstract
This technical guide provides a detailed exploration of the core physicochemical properties of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS No. 869725-46-2).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering in-depth methodologies and the scientific rationale behind the experimental determination of key parameters. Given the limited availability of published experimental data for this specific molecule, this guide emphasizes robust, field-proven protocols for in-house characterization. The trifluoromethyl group is a critical structural motif in medicinal chemistry, known to enhance metabolic stability and cell membrane permeability, making a thorough understanding of this compound's properties essential for its application.[2] This guide provides the foundational knowledge and practical steps to enable researchers to fully characterize this promising molecule.
Introduction and Molecular Overview
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol. The indane scaffold is a valuable building block in medicinal chemistry, and the introduction of a trifluoromethyl (CF3) group can significantly modulate a molecule's properties. The high electronegativity and lipophilicity of the CF3 group can influence a compound's pharmacokinetic and pharmacodynamic profile.[3] A comprehensive understanding of its physicochemical properties is therefore the first step in any rational drug design and development program.
This guide will detail the experimental procedures for determining the key physicochemical parameters of this compound, which is reported to be a yellow to pale yellow oil at room temperature.[1]
Molecular Structure and Foundational Data
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IUPAC Name: 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
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CAS Number: 869725-46-2[1]
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Molecular Formula: C₁₀H₉F₃O[1]
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Molecular Weight: 202.176 g/mol [1]
| Property | Value | Source |
| Appearance | Yellow to pale yellow oil | [1] |
| Storage | Sealed in dry, Store at room temperature (20 to 22 °C) | [1] |
Synthesis and Purification
The most common synthetic route to 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves the reduction of its ketone precursor, 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 68755-37-3).[4]
Synthetic Workflow
Caption: Synthetic workflow for 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.
Experimental Protocol: Reduction of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
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Dissolution: Dissolve 1.0 equivalent of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol as a yellow to pale yellow oil.
Physical Properties
Melting and Boiling Point
As an oil, the compound is not expected to have a sharp melting point. Instead, a freezing point or pour point may be more relevant. The boiling point of high molecular weight oils is often determined under reduced pressure to prevent decomposition at high temperatures.[5][6][7]
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Sample Preparation: Place a few drops of the purified oil into a small test tube.
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Capillary Insertion: Place a capillary tube, sealed at one end, open end down into the test tube.
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Heating: Heat the test tube in a suitable heating block or oil bath.
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Observation: A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
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Boiling Point Reading: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges.
-
Reduced Pressure: For determination under reduced pressure, the apparatus is connected to a vacuum pump, and the pressure is recorded along with the boiling point.[5][7]
Density
The density of a liquid is a fundamental physical property.
-
Tare Pycnometer: Accurately weigh a clean and dry pycnometer (a small glass flask of a known volume).
-
Fill Pycnometer: Fill the pycnometer with the sample oil, ensuring there are no air bubbles.
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Weigh Pycnometer with Sample: Accurately weigh the filled pycnometer.
-
Calculate Density: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Acidity (pKa)
The acidity of the hydroxyl group is a key parameter influencing the molecule's behavior in biological systems. While direct experimental determination is preferred, an estimation can be made based on the pKa of similar structures. Typical aliphatic alcohols have a pKa in the range of 16-18.[8] However, the presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to increase the acidity (lower the pKa) of the hydroxyl group through inductive effects.[8] The pKa of a protonated alcohol is approximately -2.5.[9]
Experimental Protocol: pKa Determination (Potentiometric Titration)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Solubility Profile
A systematic solubility analysis provides crucial information for formulation and drug delivery studies. The high lipophilicity suggested by the trifluoromethyl group indicates probable low solubility in aqueous media and good solubility in organic solvents.
Solubility Determination Workflow
Caption: Systematic workflow for determining the solubility of an organic compound.
Experimental Protocol: Qualitative Solubility Testing
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Sample Preparation: In a series of small test tubes, add approximately 0.1 g of the compound.
-
Solvent Addition: To each test tube, add 3 mL of a different solvent (water, 5% NaOH, 5% HCl, concentrated H₂SO₄, ethanol, acetone, dichloromethane).[10][11]
-
Observation: Shake each tube vigorously and observe if the compound dissolves completely.[11] Gentle warming can be applied if the compound does not dissolve at room temperature.[11]
-
Classification: Classify the compound as soluble or insoluble in each solvent. Solubility in NaOH suggests an acidic nature, while solubility in HCl indicates basic properties. Solubility in concentrated H₂SO₄ is characteristic of compounds containing oxygen or nitrogen.[12]
Analytical Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and identity of the compound.
A reverse-phase HPLC method would be suitable for this compound.
-
Column: C18 or a phenyl-hexyl column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of formic acid or acetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
GC-MS can provide information on the compound's volatility and its mass fragmentation pattern, which is useful for structural confirmation.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Sufficiently high to ensure complete volatilization without decomposition.
-
Oven Program: A temperature ramp to ensure good separation from any impurities.
-
MS Detection: Electron ionization (EI) mode to generate a reproducible fragmentation pattern that can be compared to library spectra of similar compounds.
Spectroscopic Analysis
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¹H NMR: Signals corresponding to the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the aliphatic protons of the five-membered ring. The coupling patterns would be complex due to the stereocenter at the alcohol.
-
¹³C NMR: Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the CF₃ group.
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IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic absorptions for the C-F bonds and the aromatic ring.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. By following the detailed experimental protocols outlined herein, researchers can generate the critical data necessary to advance the study and application of this molecule in drug discovery and development. The methodologies presented are robust and widely applicable for the characterization of novel organic compounds.
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